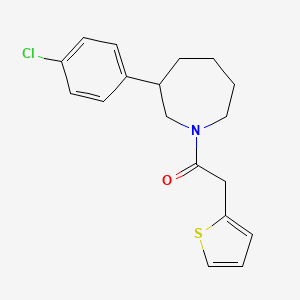

1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(thiophen-2-yl)ethanone

Description

Properties

IUPAC Name |

1-[3-(4-chlorophenyl)azepan-1-yl]-2-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNOS/c19-16-8-6-14(7-9-16)15-4-1-2-10-20(13-15)18(21)12-17-5-3-11-22-17/h3,5-9,11,15H,1-2,4,10,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCXGLTFJBNCQPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(thiophen-2-yl)ethanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, including its mechanisms of action, synthesis methods, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 333.88 g/mol. The compound features a unique combination of a chlorophenyl group, an azepane ring, and a thiophene moiety, which contribute to its reactivity and biological properties.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Azepane Ring : The azepane ring can be synthesized through cyclization reactions starting from appropriate precursors.

- Introduction of the Chlorophenyl Group : This is usually achieved via electrophilic aromatic substitution.

- Addition of the Thiophene Moiety : This step may involve nucleophilic substitution or other coupling reactions.

These methods are crucial for obtaining the compound in high yield and purity, which is essential for subsequent biological testing.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Receptor Binding : The compound may bind to specific receptors or enzymes, influencing their activity.

- Inhibition/Activation Pathways : Depending on its binding affinity, it can either inhibit or activate certain cellular pathways, leading to various biological effects.

Biological Activity

Research indicates that this compound exhibits promising biological activities, including:

Anticancer Activity

Studies have shown that derivatives similar to this compound possess significant anticancer properties. For instance:

- Compounds in related studies demonstrated IC50 values in the range of to against various cancer cell lines such as MCF-7 and A549 .

- The presence of electron-donating groups (EDGs) in similar structures has been correlated with enhanced antiproliferative potency .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties:

- Preliminary studies suggest moderate to strong activity against bacterial strains like Salmonella typhi and Bacillus subtilis while showing weaker activity against others .

Enzyme Inhibition

Inhibitory effects on enzymes such as acetylcholinesterase (AChE) have been observed:

- Certain derivatives exhibited significant inhibitory activity with IC50 values comparable to standard inhibitors .

Comparative Studies

When compared to similar compounds, this compound shows distinct advantages:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1-(3-(4-Chlorophenyl)azepan-1-yl)-2-methoxyethanone | Lacks thiophene group | Lower reactivity |

| 1-(3-(4-Chlorophenyl)azepan-1-yl)-2-cyclopentylethanone | Lacks thiophene group | Different pharmacological profile |

| 1-(3-(4-Chlorophenyl)azepan-1-yl)-pent-4-en-1-one | Contains double bond | Increased reactivity |

This table highlights how structural differences can influence biological activity and potential applications in drug development.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profiles of compounds related to this compound:

Study Example

In one study, a series of synthesized compounds were tested for their anticancer properties using MCF-7 cell lines. The results indicated that modifications in the azepane structure significantly impacted cytotoxicity levels, suggesting that further structural optimization could enhance therapeutic efficacy .

Scientific Research Applications

Research indicates that this compound exhibits promising biological activities, including:

Anticancer Activity

Studies have shown that derivatives similar to this compound possess significant anticancer properties:

- Compounds demonstrated IC50 values ranging from 0.12 to 2.78 μM against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

- The presence of electron-donating groups in similar structures correlates with enhanced antiproliferative potency.

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties:

- Preliminary studies suggest moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis, while showing weaker activity against others.

Enzyme Inhibition

Inhibitory effects on enzymes such as acetylcholinesterase (AChE) have been observed:

- Certain derivatives exhibited significant inhibitory activity with IC50 values comparable to standard inhibitors.

Comparative Studies

The biological activity of 1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(thiophen-2-yl)ethanone can be compared with similar compounds to highlight its advantages:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1-(3-(4-Chlorophenyl)azepan-1-yl)-2-methoxyethanone | Lacks thiophene group | Lower reactivity |

| 1-(3-(4-Chlorophenyl)azepan-1-yl)-2-cyclopentylethanone | Lacks thiophene group | Different pharmacological profile |

| 1-(3-(4-Chlorophenyl)azepan-1-yl)-pent-4-en-1-one | Contains double bond | Increased reactivity |

This table illustrates how structural differences can influence biological activity and potential applications in drug development.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profiles of compounds related to this compound:

Study Example

In one study, a series of synthesized compounds were tested for their anticancer properties using MCF-7 cell lines. The results indicated that modifications in the azepane structure significantly impacted cytotoxicity levels, suggesting that further structural optimization could enhance therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Features and Reported Activities

Key Observations :

- Bioactivity: Pyrazolo-thiazole derivatives () show potent antitumor activity, likely due to the synergistic effect of the chlorophenyl-thiophenyl pharmacophore and the thiazole core .

- Heterocyclic Cores: Indolyl-3-ethanones () exhibit antimalarial activity, emphasizing the role of nitro groups in enhancing target binding .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Analysis :

- Sulfonyl derivatives () exhibit moderate solubility due to polar sulfonyl groups, whereas chlorophenyl-thiophenyl motifs () reduce aqueous solubility .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(thiophen-2-yl)ethanone, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via multi-step processes, often starting with condensation reactions. For example, a two-step approach involving cyclization of 2,3-diaminopyridine with benzoylacetone and substituted benzaldehydes can form the azepane ring . Optimizing solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and catalysts (e.g., NaOH or piperidine) is critical for achieving high yields (>70%). Impurities from incomplete cyclization are common and require purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How is the molecular structure of this compound validated, and what techniques are essential for confirming stereochemistry?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms connectivity, while X-ray crystallography resolves stereochemistry and spatial arrangement. For example, SHELX software is widely used to refine crystallographic data, with R-factors <0.05 indicating high accuracy . Mass spectrometry (HRMS) validates molecular weight, and IR spectroscopy identifies functional groups like the ketone (C=O stretch at ~1700 cm⁻¹) .

Q. What preliminary biological screening assays are recommended to assess its bioactivity?

- Methodological Answer : Initial screening includes enzyme inhibition assays (e.g., kinase or protease targets) and receptor binding studies (e.g., GPCRs). Use fluorescence polarization for binding affinity (Kd) or microplate-based kinetic assays (IC50). Cytotoxicity is evaluated via MTT assays on cell lines (e.g., HeLa or HEK293), with EC50 values calculated using nonlinear regression .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across different studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, ionic strength) or cell line specificity. Perform dose-response curves under standardized protocols (e.g., CLSI guidelines) and validate results with orthogonal assays (e.g., SPR for binding, qPCR for downstream gene expression). Meta-analyses of substituent effects (e.g., chloro vs. methoxy groups) may clarify structure-activity relationships (SAR) .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Methodological Answer : Improve solubility via salt formation (e.g., hydrochloride salts) or nanoformulation (liposomes). Metabolic stability is assessed using liver microsome assays (e.g., rat/human CYP450 isoforms). LogP values >3 indicate lipophilicity; reduce via introducing polar groups (e.g., hydroxyls). Pharmacokinetic parameters (t½, AUC) are quantified using LC-MS/MS in rodent plasma .

Q. How do computational methods aid in predicting target interactions and toxicity?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding modes to receptors like 5-HT2A or EGFR. Toxicity is predicted using QSAR models (e.g., ProTox-II) for hepatotoxicity and mutagenicity. Density functional theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to rationalize reactivity .

Q. What analytical challenges arise in characterizing degradation products, and how are they addressed?

- Methodological Answer : Degradation under stress conditions (heat, light, pH extremes) generates impurities detectable via HPLC-DAD/UV. High-resolution mass spectrometry (HRMS) identifies fragments (e.g., loss of thiophene or azepane rings). For chiral degradation products, chiral HPLC columns (e.g., Chiralpak IA) or circular dichroism (CD) spectroscopy are employed .

Methodological Notes for Experimental Design

- Synthetic Optimization : Use Design of Experiments (DoE) to test variables (temperature, stoichiometry) and reduce side products .

- Crystallography : For SHELX refinement, ensure data completeness (>95%) and resolution (<1.0 Å). Twinning tests (e.g., Rint >0.3) require specialized handling .

- Biological Replicates : Include ≥3 biological replicates in assays to account for variability, with statistical analysis (ANOVA, p<0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.